molecular formula C11H12BrNO3 B1293977 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1089989-56-9

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No. B1293977
M. Wt: 286.12 g/mol
InChI Key: PXEQJYTWAJEKNX-UHFFFAOYSA-N
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Description

“2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” is a chemical compound with the CAS Number: 1089989-56-9 . It has a molecular weight of 286.13 . The IUPAC name for this compound is 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The molecular structure of this compound has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass of the compound is 341.06266 g/mol .

Scientific Research Applications

Bacterial Biofilm Inhibition

  • Application Summary : This compound has been used in the study of bacterial biofilm inhibition. It was found to be effective against Escherichia coli and Bacillus subtilis .
  • Methods of Application : The compound was synthesized and its structure was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . Its antibacterial potential was ascertained by a biofilm inhibition study .
  • Results : The results revealed that this molecule was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Alzheimer’s Disease Treatment

  • Application Summary : This compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease .
  • Methods of Application : The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. The product was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
  • Results : The inhibition activity of the synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given the promising results seen in similar compounds . Additionally, the compound could be investigated for other potential biological activities.

properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQJYTWAJEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide

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